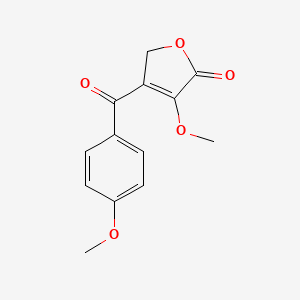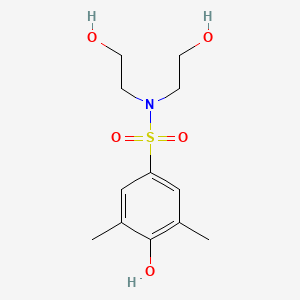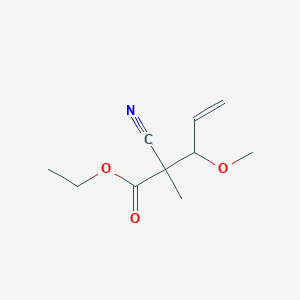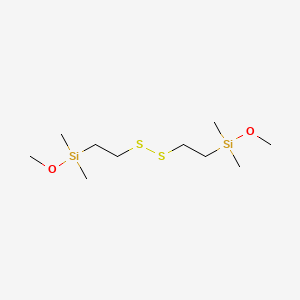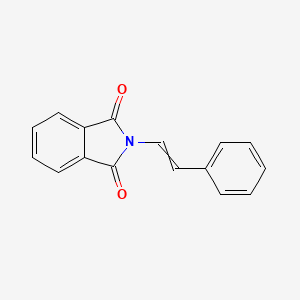
2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a phenylethenyl group attached to the isoindole ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the Wittig reaction, which is a well-known method for forming carbon-carbon double bonds. In this reaction, a phosphorus ylide reacts with an aldehyde or ketone to form the desired alkene product . The reaction conditions typically involve the use of a strong base such as sodium hydride or butyllithium in a suitable solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other carbon-carbon bond-forming reactions. The choice of method depends on factors such as cost, yield, and scalability. The use of solid-phase synthesis techniques and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
科学研究应用
2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
作用机制
The mechanism of action of 2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds to 2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione include:
2-(2-Phenylethyl)chromone derivatives: These compounds share a similar phenylethyl group and exhibit comparable chemical properties.
2-(2-Phenylethenyl)chromone derivatives: These compounds have a similar structure but differ in the presence of a chromone ring instead of an isoindole ring.
Uniqueness
This compound is unique due to its isoindole ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
136613-13-3 |
|---|---|
分子式 |
C16H11NO2 |
分子量 |
249.26 g/mol |
IUPAC 名称 |
2-(2-phenylethenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H11NO2/c18-15-13-8-4-5-9-14(13)16(19)17(15)11-10-12-6-2-1-3-7-12/h1-11H |
InChI 键 |
WAYYQTOFXYMTHX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CN2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dichloro-6-[5-(3-nitrophenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14274625.png)
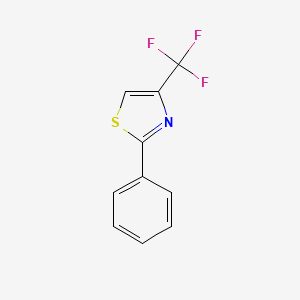
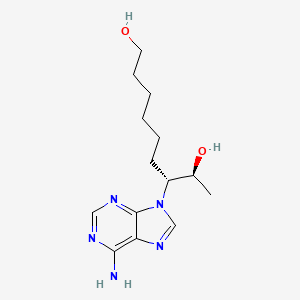
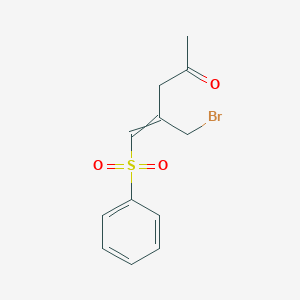
![4-[1,1-Bis(4-hydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B14274654.png)
![(2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone](/img/structure/B14274663.png)
![2H-Benz[g]indazol-3-amine, 4,5-dihydro-N,2-diphenyl-](/img/structure/B14274668.png)
![Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane](/img/structure/B14274682.png)
![Oxo[(2,2',4,6,6'-penta-tert-butyl-4'-ethynyl[1,1'-biphenyl]-3-yl)oxy]acetate](/img/structure/B14274686.png)
![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)
